5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine is a useful research compound. Its molecular formula is C7H10BrN3O and its molecular weight is 232.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Amplification in Phleomycin Research
5-Bromo-N,N-dimethylpyrimidin-2-amine, a compound related to 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine, has been used in the study of unfused heterobicycles as amplifiers of phleomycin. This research, focusing on the synthesis and structural analysis of various bipyrimidines, provides insights into the potential medical applications of these compounds (Kowalewski et al., 1981).
Antifungal Activity
Derivatives of 4-methoxy-N,N-dimethylpyrimidin, closely related to the compound , have demonstrated significant antifungal activity. This research explored the synthesis of these derivatives and their effectiveness against fungi like Aspergillus terreus and Aspergillus niger, highlighting the potential of these compounds in developing new antifungal agents (Jafar et al., 2017).
Reactivity in Organic Synthesis
Studies have shown that this compound and its related compounds are valuable in organic synthesis, especially in aminolysis reactions of substituted methoxy-and methylthio-pyrimidines. This research contributes to a better understanding of the chemical reactivity of these compounds, beneficial for developing new synthetic methods (Brown & Forster, 1966).
Development of Anticancer Agents
Methoxy naphthyl substituted cyclopenta[d]pyrimidine compounds, which share structural similarities with this compound, have been explored for their antiproliferative activities and potential as anticancer agents. This research underscores the importance of molecular conformation in determining biological activity, paving the way for new cancer treatments (Xiang et al., 2020).
Antiangiogenic Potential
Pyrimidine derivatives, including those structurally related to this compound, have shown promise as antiangiogenic agents. This research involved a docking study to examine the binding affinity of these compounds with VEGFR-2 kinase, a key target in antiangiogenic therapy. The findings suggest the potential therapeutic applications of these compounds in treating diseases involving angiogenesis (Jafar & Hussein, 2021).
Properties
IUPAC Name |
5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O/c1-11(2)6-5(8)4-9-7(10-6)12-3/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOYIUJOLZYHBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337350 |
Source
|
Record name | 5-Bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57054-81-6 |
Source
|
Record name | 5-Bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.